REACTION_CXSMILES
|
O.S(=O)(=O)(O)O.[F:7][C:8]1[CH:14]=[C:13]([Br:15])[C:11](N)=[C:10]([N+:16]([O-:18])=[O:17])[CH:9]=1.N([O-])=O.[Na+]>C(O)C>[Br:15][C:13]1[CH:11]=[C:10]([N+:16]([O-:18])=[O:17])[CH:9]=[C:8]([F:7])[CH:14]=1 |f:3.4|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
9.65 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(N)C(=C1)Br)[N+](=O)[O-]
|
Name
|
|
Quantity
|
4.25 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
ferrous sulfate heptahydrate
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stir for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to exceed 5° C
|
Type
|
STIRRING
|
Details
|
Stir
|
Type
|
TEMPERATURE
|
Details
|
with warming to room temperature over 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Add water (200mL), separate the organic phase
|
Type
|
WASH
|
Details
|
wash the aqueous phase with methylene chloride (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combine the organic phases, dry (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
Purify by silica gel chromatography (5% ethyl acetate/hexane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |